![molecular formula C7H7N3S B13105004 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione CAS No. 784082-29-7](/img/structure/B13105004.png)
3-methylimidazo[1,5-a]pyrazine-8(7H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylimidazo[1,5-a]pyrazine-8-thiol is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their unique chemical structures and versatile applications in various fields, including chemistry, biology, and medicine. The presence of both imidazole and pyrazine rings in its structure contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,5-a]pyrazine-8-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromo-N-methylimidazo[1,2-a]-pyrazin-8-amine with thiol-containing reagents under catalytic conditions . The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like dimethoxyethane-water mixture .
Industrial Production Methods
Industrial production of 3-Methylimidazo[1,5-a]pyrazine-8-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylimidazo[1,5-a]pyrazine-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids, while substitution reactions can yield a variety of alkylated, acylated, or sulfonated derivatives .
Aplicaciones Científicas De Investigación
3-Methylimidazo[1,5-a]pyrazine-8-thiol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which 3-Methylimidazo[1,5-a]pyrazine-8-thiol exerts its effects involves interactions with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . Additionally, the imidazole and pyrazine rings can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrazine: Similar in structure but lacks the thiol group, which affects its reactivity and applications.
Imidazo[1,5-a]pyridine: Contains a pyridine ring instead of a pyrazine ring, leading to different electronic properties and biological activities.
Imidazo[1,2-a]quinoxaline: Another related compound with a quinoxaline ring, known for its anticancer and anti-inflammatory properties.
Uniqueness
3-Methylimidazo[1,5-a]pyrazine-8-thiol is unique due to the presence of both the thiol group and the imidazopyrazine scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
784082-29-7 |
|---|---|
Fórmula molecular |
C7H7N3S |
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
3-methyl-7H-imidazo[1,5-a]pyrazine-8-thione |
InChI |
InChI=1S/C7H7N3S/c1-5-9-4-6-7(11)8-2-3-10(5)6/h2-4H,1H3,(H,8,11) |
Clave InChI |
QJPWQKKQBOHCAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2N1C=CNC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


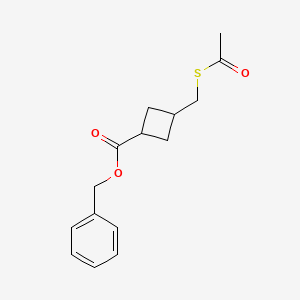
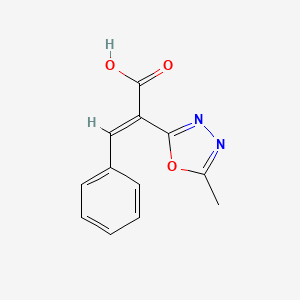
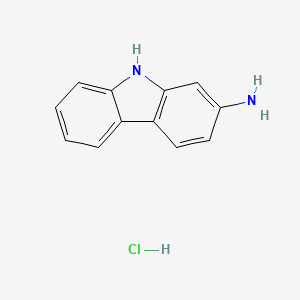
![1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13104952.png)
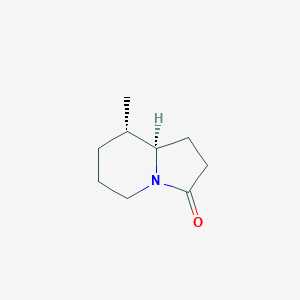
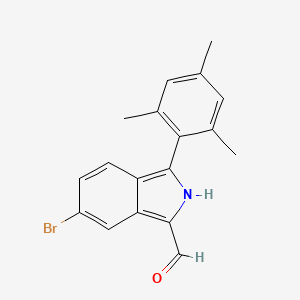
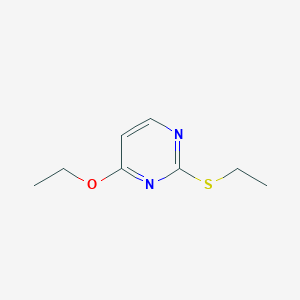
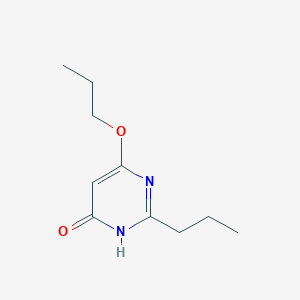
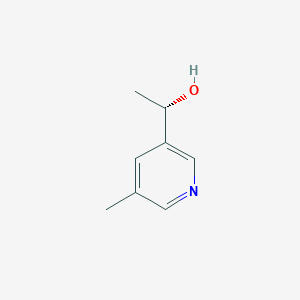
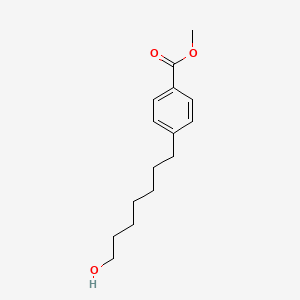
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide](/img/structure/B13105006.png)
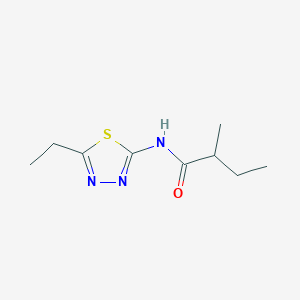
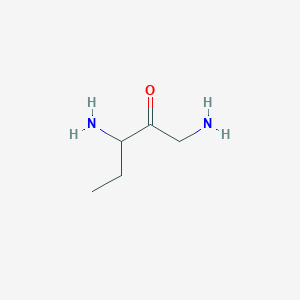
![5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol](/img/structure/B13105030.png)
